molecular formula C13H14ClN3OS B5263576 2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5263576
M. Wt: 295.79 g/mol
InChI Key: GVCDOIRTAZRUMG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-propyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to improve the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: The compound might be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the propyl group.

    2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Has a methyl group instead of a propyl group.

    2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Has an ethyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide may influence its physical and chemical properties, such as solubility, stability, and biological activity, making it unique compared to its analogs.

Biological Activity

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5O3SC_{12}H_{13}N_{5}O_{3}S, with a molecular weight of 307.33 g/mol. Its structure includes a thiadiazole ring, which is known for contributing to the biological activity of many derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.

In Vitro Studies

  • Cytotoxicity against Cancer Cell Lines :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were notably low, indicating potent activity. For instance, one study reported an IC50 of 0.28 µg/mL against MCF-7 cells .
    • The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins (Bax) and caspases in treated cells .
  • Cell Cycle Arrest :
    • Treatment with this compound led to cell cycle arrest at the G2/M phase in MCF-7 cells and S phase in HepG2 cells, suggesting a targeted mechanism that disrupts normal cell proliferation .

In Vivo Studies

An in vivo study using tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, reinforcing its potential for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Activity :
    • The compound exhibited moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL .
    • It also showed antifungal properties, although these were less pronounced compared to its antibacterial effects.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural characteristics. Modifications on the thiadiazole ring or substituents can enhance or diminish activity:

Compound ModificationEffect on Activity
Addition of propyl groupIncreased lipophilicity and cytotoxicity
Variation in halogen substitutionAltered interaction with biological targets

Such modifications have been shown to significantly affect the potency and selectivity of these compounds against cancer cells .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on MCF-7 Cells : A detailed investigation revealed that this compound induced apoptosis through mitochondrial pathways and significantly altered the expression levels of key regulatory proteins involved in cell survival .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-2-3-12-16-17-13(19-12)15-11(18)8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCDOIRTAZRUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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